5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Medicinal Chemistry Building Block Procurement S1P1 Agonist Synthesis

This 2,5-disubstituted 1,3,4-thiadiazole is a critical scaffold for medicinal chemistry programs targeting S1P1-mediated disorders. Unlike unstable oxadiazole analogs, this compound provides a metabolically differentiated core, as evidenced in clinical-stage programs. The free 5-amino group enables rapid parallel amide coupling for focused library generation, while the 2-isopropoxybenzonitrile moiety maintains a cLogP of 2.45—bridging the critical lipophilicity gap between methoxy and butoxy congeners. Procuring this specific building block at 98% purity prevents the total loss of downstream assay activity observed with generic substitutions, reducing costly re-synthesis and accelerating your lead optimization timelines.

Molecular Formula C12H12N4OS
Molecular Weight 260.32 g/mol
CAS No. 1258440-55-9
Cat. No. B1466147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
CAS1258440-55-9
Molecular FormulaC12H12N4OS
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)C#N
InChIInChI=1S/C12H12N4OS/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16)
InChIKeyDSYXCZGKLSZHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile (CAS 1258440-55-9) – Core Structural Identity for S1P1 Agonist Building Block Procurement


5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile (CAS 1258440-55-9, molecular weight 260.32 g/mol) is a heterocyclic research compound belonging to the 2,5-disubstituted 1,3,4-thiadiazole class [1]. Its structure features a free 5-amino group on the thiadiazole ring and a 2‑isopropoxybenzonitrile moiety, a fragment recurrent in several clinical‑stage sphingosine‑1‑phosphate receptor 1 (S1P1) agonists. This compound serves as a key intermediate or scaffold element in medicinal chemistry programs targeting S1P1‑mediated disorders [2]. Commercial sources provide it at certified purities of 95–98% (HPLC) for research‑use‑only procurement .

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile Procurement – Why Near Analogs Cannot Substitute Without Data Loss


Although numerous 2‑amino‑1,3,4‑thiadiazoles and 2‑isopropoxybenzonitriles exist as individual fragments, the specific connectivity of these pharmacophoric elements in 5‑(5‑amino‑1,3,4‑thiadiazol‑2‑yl)‑2‑[(1‑methylethyl)oxy]benzonitrile is critical for maintaining the geometry required by S1P1 agonist pharmacophore models [1]. Replacement of the 5‑amino‑thiadiazole with a 1,2,4‑oxadiazole or substitution of the isopropoxy group with a methoxy group drastically alters both the electronic profile and the spatial orientation of the benzonitrile ring, which have been shown to reduce S1P1 agonist potency by orders of magnitude in closely related series [2]. Consequently, generic substitution of this building block in a synthetic route or a screening library can lead to complete loss of activity in downstream assays, driving avoidable re‑synthesis and resource expenditure.

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile – Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Certified Purity Benchmarking: 5‑(5‑Amino‑1,3,4‑thiadiazol‑2‑yl)‑2‑isopropoxybenzonitrile vs. Common Alkoxy‑Benzonitrile Analogs

The target compound is available at a certified purity of 98% (HPLC) from commercial suppliers . In contrast, the methoxy analog (5‑(5‑amino‑1,3,4‑thiadiazol‑2‑yl)‑2‑methoxybenzonitrile, CAS 1258439‑98‑7) is supplied at 95% purity under identical quality specifications . This 3‑percentage‑point purity differential corresponds to a 2.5‑fold lower maximum potential impurity burden (2% vs. 5%), which directly impacts the reproducibility of sensitive catalytic or biological assay steps.

Medicinal Chemistry Building Block Procurement S1P1 Agonist Synthesis

Lipophilicity‑Driven Differentiation: Calculated LogP of the Isopropoxy Scaffold vs. Methoxy and Ethoxy Congeners

The target compound exhibits a calculated partition coefficient (cLogP) of 2.45 . By comparison, the methoxy analog exhibits a cLogP of 1.8, while the ethoxy analog exhibits a cLogP of 2.1 [1]. The higher lipophilicity of the isopropoxy derivative places it within the optimal cLogP window (2.0–3.5) established for CNS‑penetrant S1P1 agonists, whereas the methoxy analog falls below the lower bound, potentially limiting membrane permeability and blood‑brain barrier penetration [2].

Lipophilicity S1P1 Pharmacophore ADME Prediction

Synthetic Tractability: Free 5‑Amino Handle for Late‑Stage Diversification vs. N‑Protected or C‑Linked Analogs

The target compound possesses a free primary amine at the thiadiazole 5‑position, enabling direct acylation, sulfonylation, or reductive amination without a deprotection step [1]. In contrast, the corresponding Boc‑protected analog (CAS not disclosed) requires an additional TFA‑mediated deprotection step that typically adds 4–6 hours of synthesis time and reduces overall yield by 15–20% [2]. Furthermore, the 5‑amino group allows for rapid parallel library synthesis via amide coupling, as demonstrated in the construction of GSK‑series S1P1 agonists [3].

Late-Stage Functionalization Parallel Synthesis MedChem Library Design

Pharmacophoric Equivalence to Clinical S1P1 Agonist Fragment: Isopropoxy‑Benzonitrile Overlay with Ozanimod Core

The 2‑isopropoxybenzonitrile substructure of the target compound directly overlaps with the corresponding fragment in ozanimod (RPC1063), a clinically approved S1P1/S1P5 agonist with an EC50 of 0.41 nM for S1P1 [1]. In ozanimod, replacement of the isopropoxy group with a methoxy group resulted in a >100‑fold loss in potency, underscoring the criticality of the isopropoxy moiety for high‑affinity receptor engagement [2]. By retaining the identical isopropoxy‑benzonitrile motif, the target compound maintains the potential to be elaborated into clinical‑quality S1P1 agonists through functionalization at the 5‑amino position.

S1P1 Agonist Pharmacophore Modeling Drug Design

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile – Evidence‑Anchored Application Scenarios for Scientific Procurement


Late‑Stage Diversification Library Synthesis for S1P1 Agonist Lead Optimization

The free 5‑amino group enables rapid parallel amide coupling with diverse carboxylic acid building blocks, generating focused libraries that explore the S1P1 receptor’s hydrophobic pocket. The isopropoxy‑benzonitrile core maintains the pharmacophoric alignment validated in clinical candidates, reducing the attrition rate of library members [1].

Medicinal Chemistry Scaffold Hopping from Clinical S1P1 Modulators

When discontinuing an oxadiazole‑based S1P1 series due to CYP induction liabilities, the 1,3,4‑thiadiazole core of the target compound offers a structurally distinct heterocycle with a differentiated metabolic profile, as demonstrated in GSK’s tetrahydropyrazolopyridine program [2].

High‑Purity Reference Standard for Analytical Method Development in S1P1 Agonist QC

At 98% certified purity, the compound serves as a reference standard for HPLC method validation and impurity profiling during the scale‑up of GMP synthesis of S1P1 agonists. The 2% maximum impurity window allows sensitive detection of process‑related impurities .

In Vitro ADME Probe Synthesis to Deconvolute Alkoxy Group Contributions

The isopropoxy substitution provides a cLogP of 2.45, bridging the lipophilicity gap between methoxy (cLogP 1.8) and butoxy (cLogP 2.9) analogs. This allows medicinal chemists to systematically probe the impact of incremental lipophilicity changes on permeability, metabolic stability, and CYP induction without committing to full synthetic campaigns for each congener [3].

Quote Request

Request a Quote for 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.